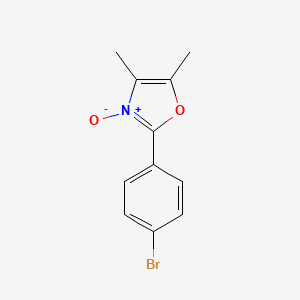
2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide
Cat. No. B8747879
M. Wt: 268.11 g/mol
InChI Key: SGHQKGYEIKXIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07176224B2
Procedure details


A solution of 4,5-dimethyl-2-(4-bromophenyl)-oxazole oxide (96.6 g, 0.36 mol) in CHCl3 (0.90 L) was treated dropwise with phosphorous oxychloride (61.1 g, 0.40 mol) allowing the reaction to exotherm and then was stirred at reflux for 30 min. The reaction was then cooled to room temperature and washed with water (2×1 L). The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL). The organic layers were dried (MgSO4), and the solvent removed in vacuo to give crude product that was recrystallized from hot hexanes (300 mL), decanting the hot supernate away from a dark oily material. The remaining dark oil was agitated in additional hot hexanes (200 mL) and the combined supernates were cooled to 0° C. to crystallize the product which was isolated by filtration to give 74.2 g (72%) of 2-(4-bromophenyl-4-(chloromethyl)-5-methyloxazole as a lime-green powder: Rf=0.39 in 20% ethyl acetate/hexanes; 1H NMR (500 MHz, CDCl3) 7.88–7.86 (m, 2H), 7.59–7.56 (m, 2H), 4.54 (s, 2H), 2.42 (s, 3H); 13C (125 MHz, CDCl3) 159.2, 146.9, 133.2, 132.0, 127.6, 126.1, 124.7, 37.1, 11.5; IR (KBr) 2970, 1633, 1599, 1481, 1401, 1258, 1117, 1008 cm−1; UV (EtOH)max 281 nm (21349); HRMS (FAB) m/z calculated for C11H1079BrClNO: 285.9634, found 285.9641; Anal. Calculated for C11H9ClBrNO: C, 46.11; H, 3.17; N, 4.89; Cl, 12.37; Br, 27.88. Found C, 46.28; H 3.07; N, 4.81; Cl, 12.36; Br, 27.88.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7].P(Cl)(Cl)([Cl:18])=O>C(Cl)(Cl)Cl>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:4]2[O:5][C:6]([CH3:7])=[C:2]([CH2:1][Cl:18])[N:3]=2)=[CH:9][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
96.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1[N+](=C(OC1C)C1=CC=C(C=C1)Br)[O-]
|
|
Name
|
|
|
Quantity
|
61.1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.9 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 min
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×1 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from hot hexanes (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanting the hot supernate away from a dark oily material
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The remaining dark oil was agitated in additional hot hexanes (200 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the combined supernates were cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize the product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCl)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
